Methyl 2,6-diaminonicotinate
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Overview
Description
Methyl 2,6-diaminonicotinate is a chemical compound with the molecular formula C7H9N3O2 It is a derivative of nicotinic acid and features two amino groups at the 2 and 6 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-diaminonicotinate can be synthesized through several methods. One common approach involves the reaction of 2,6-diaminopyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Another method involves the direct methylation of 2,6-diaminonicotinic acid using dimethyl sulfate or methyl iodide in the presence of a base. This reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and conditions may vary depending on the desired purity and yield. Continuous flow reactors and automated systems are sometimes employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-diaminonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Methyl 2,6-diaminonicotinate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,6-diaminonicotinate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 5,6-diaminonicotinate: Similar in structure but with amino groups at different positions.
Methyl nicotinate: Lacks the amino groups but shares the pyridine ring structure.
2,6-Diaminonicotinic acid: The parent compound without the methyl ester group.
Uniqueness
Methyl 2,6-diaminonicotinate is unique due to the presence of both amino groups and the methyl ester, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 2,6-diaminopyridine-3-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3,(H4,8,9,10) |
InChI Key |
QPNHFJSWVMCXAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)N)N |
Origin of Product |
United States |
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